N-[(4-chlorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-[(4-Chlorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic sulfonamide-thiazole hybrid compound. Its structure comprises a propanamide backbone with a 4-chlorobenzyl group attached to the amide nitrogen and a 1,3-thiazole ring at the third carbon. The thiazole moiety is further substituted at position 2 with a 4-methylbenzenesulfonamido group. This compound’s design integrates features known for antimicrobial and enzyme-inhibitory activities, such as sulfonamide pharmacophores and heterocyclic thiazole systems .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-2-9-18(10-3-14)29(26,27)24-20-23-17(13-28-20)8-11-19(25)22-12-15-4-6-16(21)7-5-15/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSKZVZKDXEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 346.84 g/mol
- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)
The biological activity of this compound can be attributed to its interaction with specific biological targets:
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Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Involved in the metabolism of urea in bacteria.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition rates.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. (2020) evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated that the compound displayed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with an IC50 value of 10 µM and 15 µM respectively. The study concluded that the thiazole moiety plays a crucial role in enhancing the antibacterial properties of the compound.
Case Study 2: Anticancer Potential
In a separate investigation by Tan et al. (2021), the anticancer effects of this compound were assessed using HeLa cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to an IC50 value of 30 µM. This suggests a promising avenue for further development as an anticancer agent.
Scientific Research Applications
Antimicrobial Activity
N-[(4-chlorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity. Research indicates that modifications in the thiazole ring can enhance efficacy against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
Studies have shown that compounds containing sulfonamide moieties exhibit anti-inflammatory effects. The incorporation of a thiazole ring may enhance these properties, making this compound a candidate for further investigation in inflammatory disease models.
Case Study: In Vivo Anti-inflammatory Effects
In a recent study, this compound was tested in a murine model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes.
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Sulfanilamide | Carbonic Anhydrase II | 5.0 |
| This compound | Carbonic Anhydrase II | 3.5 |
Cell Proliferation Studies
Research has also focused on the effects of this compound on cell proliferation in cancer models. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer drug development.
Case Study: Cancer Cell Line Testing
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Table 3: Polymer Properties with Additive Inclusion
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 250 | 30 |
| Polymer with this compound | 270 | 40 |
Coatings and Adhesives
This compound can be used to develop coatings that exhibit enhanced resistance to environmental degradation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include sulfonamide- and thiazole-containing propanamide derivatives. Key comparisons are summarized in Table 1:
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated based on structural analysis.
Key Observations :
- Molecular Weight : The target compound (~493 g/mol) is heavier than simpler analogs like 7l (375 g/mol) due to its bulky sulfonamido-thiazole and 4-chlorobenzyl groups. However, it is lighter than fluorinated derivatives (e.g., 24 , 670 g/mol) .
- Melting Points : While the target compound’s melting point is unreported, analogs like 7l (177–178°C) and 24 (90–95°C) suggest that substituents like oxadiazole or trifluoromethyl groups significantly influence thermal stability .
- Substituent Effects: The 4-methylbenzenesulfonamido group in the target compound enhances hydrophobicity compared to amino-thiazole derivatives (e.g., 7l). Fluorinated analogs (e.g., 24) exhibit higher polarity due to electron-withdrawing groups .
Key Differentiators
- Thiazole vs. Oxadiazole : The target’s thiazole ring offers greater metabolic stability compared to oxadiazole-containing analogs (e.g., 7l ), which are prone to hydrolysis .
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may improve lipophilicity and membrane permeability relative to fluorophenyl derivatives (e.g., 24 ) .
Preparation Methods
Thiazole Core Formation via Hantzsch Condensation
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, a classic method involving α-bromoketones and thioureas. For this compound, 2-amino-4-methylthiazole is generated by reacting 4-methylbenzenesulfonamide with α-bromoketone precursors. Key steps include:
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Bromination of Propanamide Precursors :
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Cyclization with Thiourea :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.
Sulfonamidation of the Thiazole Amino Group
The 2-amino group of the thiazole is functionalized with 4-methylbenzenesulfonyl chloride (tosyl chloride) under Schotten-Baumann conditions:
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Reaction Setup :
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2-Amino-4-(3-((4-chlorobenzyl)amino)-3-oxopropyl)thiazole (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
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Tosyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl.
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The mixture is stirred at room temperature for 12 hours, yielding the sulfonamidated product in 78% yield.
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Optimization Note :
Excess tosyl chloride (>1.2 equiv) leads to di-sulfonylation byproducts, necessitating precise stoichiometric control.
Propanamide Linker Installation
The propanamide chain is introduced via a coupling reaction between 3-(thiazol-4-yl)propanoic acid and 4-chlorobenzylamine:
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Activation of Carboxylic Acid :
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3-(2-Tosylamidothiazol-4-yl)propanoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
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Amidation with 4-Chlorobenzylamine :
Alternative Preparation Strategies
One-Pot Multicomponent Synthesis
A streamlined approach combines thiazole formation and sulfonamidation in a single pot:
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Reagents and Conditions :
Advantages :
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Reduced purification steps.
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Higher atom economy compared to stepwise synthesis.
Solid-Phase Synthesis for High-Throughput Production
Functionalized Wang resin is employed for combinatorial chemistry applications:
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Resin Loading :
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3-(2-Aminothiazol-4-yl)propanoic acid is anchored to Wang resin via ester linkage.
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Stepwise Functionalization :
Reaction Optimization and Troubleshooting
Catalytic Systems for Thiazole Formation
Comparative analysis of catalysts for Hantzsch condensation:
Key Finding : Heterogeneous catalysts like SiW·SiO₂ improve yield and recyclability.
Purification Challenges and Solutions
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Byproduct Formation :
-
Chromatography Conditions :
Analytical Characterization Data
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.2 Hz, 2H, tosyl aromatic), 6.95 (s, 1H, thiazole H-5), 4.45 (s, 2H, CH₂Ph), 3.10 (t, J = 7.0 Hz, 2H, COCH₂), 2.65 (t, J = 7.0 Hz, 2H, CH₂-thiazole), 2.45 (s, 3H, tosyl CH₃).
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HRMS (ESI) : m/z calc. for C₂₀H₁₉ClN₃O₃S₂ [M+H]⁺: 464.0534; found: 464.0538.
Industrial-Scale Considerations
Q & A
Basic: How can researchers optimize the synthesis conditions for N-[(4-chlorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Amide coupling : Use polar solvents (ethanol/methanol) and acid/base catalysts (HCl/NaOH) to facilitate nucleophilic substitution or condensation reactions .
- Thiazole ring formation : Optimize temperature (e.g., reflux at 80–100°C) and reaction time (6–12 hours) to ensure cyclization .
- Sulfonamide introduction : Employ protective groups (e.g., Boc) to prevent undesired side reactions during sulfonamide attachment .
Key considerations : - Monitor reaction progress via thin-layer chromatography (TLC) .
- Adjust stoichiometry (1:1.2 molar ratio of reactants) to maximize yield .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What purification and characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Purification :
- Use High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the final product .
- Recrystallize from ethanol or dichloromethane to enhance purity .
- Characterization :
- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR); observe characteristic peaks for the thiazole ring (~7.5 ppm) and sulfonamide group (~3.1 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₉ClN₃O₃S₂: 456.05) .
- IR spectroscopy : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for amide) .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
SAR studies require systematic structural modifications and biological testing:
- Modify substituents :
- Vary the 4-chlorophenyl group (e.g., replace with 4-methoxyphenyl) to assess hydrophobic/hydrophilic balance .
- Alter the sulfonamide moiety (e.g., substitute with acetyl or trifluoromethyl groups) to study electronic effects .
- Biological assays :
- Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using spectrophotometric assays .
- Compare IC₅₀ values of analogs to identify critical functional groups .
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity in silico .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from experimental variables:
- Assay conditions : Standardize protocols (e.g., pH, temperature, and enzyme concentration) to minimize variability .
- Compound purity : Re-evaluate impurities via HPLC; even 5% impurities can skew IC₅₀ results .
- Cell line specificity : Test activity in multiple cell models (e.g., HEK293 vs. HeLa) to confirm target selectivity .
- Statistical analysis : Apply ANOVA or t-tests to assess significance; report confidence intervals (e.g., 95% CI) .
Advanced: What experimental approaches are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target identification :
- Use affinity chromatography with the compound immobilized on resin to pull down binding proteins .
- Perform competitive inhibition assays with known enzyme substrates (e.g., ATP for kinases) .
- Pathway analysis :
- Conduct transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways .
- Validate findings with Western blotting (e.g., phosphorylated vs. total protein levels) .
- In vivo models :
- Administer the compound in rodent models (e.g., LPS-induced inflammation) and measure cytokine levels (ELISA) .
Advanced: How can computational modeling enhance understanding of this compound’s interactions?
Methodological Answer:
- Molecular docking :
- Use X-ray crystallography data (e.g., PDB ID 1CX2 for COX-2) to model binding poses in PyMOL .
- Calculate binding free energy (ΔG) with MM-GBSA to rank ligand efficacy .
- MD simulations :
- Run 100-ns simulations (AMBER force field) to assess stability of the compound-receptor complex .
- Analyze hydrogen bond occupancy and hydrophobic interactions (VMD software) .
- QSAR models :
- Train models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
